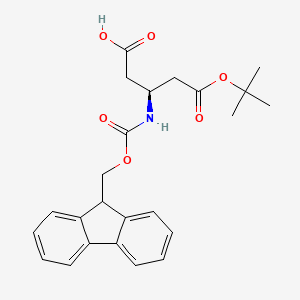

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Descripción

Chemical Structure and Nomenclature

Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine possesses a complex molecular architecture characterized by its dual protecting group system and stereochemical configuration. The compound exhibits the molecular formula C₂₂H₂₅NO₅ with a molecular weight of 383.44 g/mol, establishing its substantial molecular framework. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid, which precisely describes its structural components and stereochemical orientation.

The Chemical Abstracts Service registry number 71989-33-8 uniquely identifies this compound in chemical databases and literature. The International Chemical Identifier key REITVGIIZHFVGU-IBGZPJMESA-N provides a standardized digital representation of its molecular structure, facilitating computational analysis and database searches. The simplified molecular input line entry system representation CC(C)(C)OCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 encodes the complete structural information in a linear format.

The structural architecture comprises three distinct functional domains: the fluorenylmethoxycarbonyl protecting group attached to the amino terminus, the serine backbone with its characteristic hydroxyl group, and the tert-butyl ether protection of the side chain hydroxyl group. The fluorenyl moiety consists of a rigid tricyclic aromatic system that provides steric bulk and UV-active properties, while the methoxycarbonyl linker enables base-labile cleavage characteristics. The tert-butyl group protecting the serine side chain offers acid-labile properties that are orthogonal to the base-sensitive fluorenylmethoxycarbonyl group, creating a sophisticated protection strategy.

Historical Development in Peptide Chemistry

The development of the fluorenylmethoxycarbonyl protecting group marked a pivotal transformation in peptide synthesis methodology, fundamentally altering the chemical approaches employed in protein construction. Dr. Louis A. Carpino introduced the fluorenylmethoxycarbonyl group in 1970 as a revolutionary alternative to existing amino-protecting strategies, addressing critical limitations inherent in earlier methodologies. This innovation emerged from the need to develop a protecting group system that could be removed under mild basic conditions, contrasting sharply with the acid-labile tert-butoxycarbonyl system that required harsh acidic treatments.

The historical significance of fluorenylmethoxycarbonyl chemistry became evident through comparative synthesis studies that demonstrated its superior performance in constructing complex peptide sequences. Research conducted on gramicidin A synthesis illustrated the dramatic improvements achievable with fluorenylmethoxycarbonyl methodology, where yields increased from 5-24% using traditional tert-butoxycarbonyl chemistry to as high as 87% using the new fluorenylmethoxycarbonyl approach. This remarkable enhancement stemmed from the elimination of repetitive acid treatments that caused degradation of sensitive amino acid residues, particularly tryptophan-containing sequences.

The adoption of fluorenylmethoxycarbonyl chemistry in peptide synthesis laboratories demonstrated a clear trend toward this methodology throughout the 1990s. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities revealed a dramatic shift in synthetic preferences, with fluorenylmethoxycarbonyl usage increasing from 50% in 1991 to 98% by 1994, maintaining this dominance through subsequent years. This widespread adoption reflected not only the chemical advantages of the fluorenylmethoxycarbonyl system but also its compatibility with automated synthesis equipment and improved overall peptide quality.

The integration of fluorenylmethoxycarbonyl methodology with solid-phase peptide synthesis represented a synergistic combination that enhanced both efficiency and accessibility of peptide construction. This union enabled the synthesis of increasingly complex peptides and small proteins, including bovine pancreatic trypsin inhibitor analogs, ubiquitin, and various bioactive peptides that were previously challenging to construct using conventional methods. The development established fluorenylmethoxycarbonyl chemistry as the dominant paradigm in modern peptide synthesis, with Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine serving as a representative example of this sophisticated protecting group strategy.

Significance in Orthogonal Protection Strategies

The orthogonal protection strategy embodied by Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine represents a fundamental advancement in synthetic chemistry, enabling selective deprotection of different functional groups under distinct reaction conditions. This compound exemplifies the fluorenylmethoxycarbonyl/tert-butyl orthogonal system, where the amino-terminal fluorenylmethoxycarbonyl group responds to basic conditions while the side-chain tert-butyl protection requires acidic treatment for removal. This orthogonality contrasts with earlier quasi-orthogonal systems such as tert-butoxycarbonyl/benzyl combinations, where both protecting groups were acid-labile but required different acid strengths for selective removal.

The mechanistic basis of orthogonal protection relies on the distinct chemical pathways involved in fluorenylmethoxycarbonyl and tert-butyl deprotection reactions. Fluorenylmethoxycarbonyl removal proceeds through base-catalyzed elimination, forming dibenzofulvene as a characteristic byproduct that can be monitored spectroscopically. The reaction typically employs piperidine in dimethylformamide, achieving rapid deprotection with approximately a six-second half-life under standard conditions. Conversely, tert-butyl ether cleavage occurs through acid-catalyzed carbocation formation, allowing selective removal without affecting the fluorenylmethoxycarbonyl group when present.

The practical advantages of orthogonal protection strategies extend beyond simple selectivity to encompass improved synthetic efficiency and reduced side reactions. Orthogonal systems eliminate the need for complex protecting group manipulations and enable streamlined synthetic sequences where multiple deprotections can be performed sequentially without interference. This approach has proven particularly valuable in complex oligosaccharide synthesis and multi-component peptide construction, where numerous protecting groups must be managed simultaneously. The development of orthogonal protection has enabled the synthesis of increasingly sophisticated molecular architectures that would be prohibitively difficult using conventional protecting group strategies.

The evolution of orthogonal protection strategies has influenced broader synthetic methodology beyond peptide chemistry, inspiring applications in carbohydrate synthesis, nucleotide chemistry, and complex natural product construction. Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine serves as a paradigmatic example of how thoughtful protecting group design can transform synthetic accessibility, enabling researchers to construct complex molecules with greater efficiency and reliability than previously possible. This orthogonal approach has become integral to modern synthetic organic chemistry, representing a conceptual framework that continues to guide the development of new protecting group systems.

Physical and Chemical Properties

Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine exhibits distinctive physical properties that reflect its molecular architecture and functional group composition. The compound appears as a white to almost white crystalline powder, with a melting point range of 130.5-135.5°C, indicating good thermal stability under standard storage conditions. The optical rotation measurement of +25.5±1° (c = 1% in ethyl acetate) confirms the L-configuration of the serine residue and provides a reliable analytical parameter for stereochemical verification. Storage requirements specify maintenance at 2-8°C to preserve chemical integrity over extended periods.

The solubility profile of this compound demonstrates favorable characteristics for synthetic applications, showing good solubility in common organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. This broad solubility range facilitates its use in diverse reaction conditions and purification procedures commonly employed in peptide synthesis. The predicted boiling point of 510.36°C and estimated density of 1.2369 g/cm³ provide additional thermodynamic parameters useful for synthetic planning and analytical applications.

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 383.44 g/mol | - |

| Melting Point | 130.5-135.5°C | Literature value |

| Optical Rotation | +25.5±1° | c = 1% in ethyl acetate |

| Storage Temperature | 2-8°C | Recommended |

| Density | 1.2369 g/cm³ | Estimated |

| Predicted pKa | 3.44±0.10 | Computational |

The chemical stability profile reveals selective reactivity patterns that enable controlled deprotection under specific conditions. The fluorenylmethoxycarbonyl group demonstrates stability toward various reagents commonly used in peptide synthesis, including trifluoroacetic acid, hydrogen fluoride-anisole mixtures, and tetrabutylammonium fluoride solutions. This stability ensures that the protecting group remains intact during coupling reactions and side-chain manipulations while remaining readily removable under appropriate basic conditions.

The spectroscopic properties of Nα-Fluorenylmethoxycarbonyl-O-tert-butyl-L-serine provide valuable analytical tools for monitoring synthetic progress and confirming product identity. The fluorenyl chromophore exhibits strong ultraviolet absorption, enabling sensitive detection and quantification during high-performance liquid chromatography analysis. This UV-active property proves particularly valuable for monitoring deprotection reactions, as the dibenzofulvene byproduct formed during fluorenylmethoxycarbonyl removal can be tracked spectroscopically. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts for the fluorenyl aromatic protons, tert-butyl methyl groups, and serine backbone carbons enabling unambiguous identification and purity assessment.

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSUGLINJXRGT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : C23H25NO6

- Molecular Weight : 411.45 g/mol

- CAS Number : 129460-09-9

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Signal Transduction Modulation : It interacts with various signaling pathways, including the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, influencing cell survival and growth.

- Protein Interaction : The compound may bind to specific proteins, altering their function and impacting cellular processes such as differentiation and apoptosis.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. Results demonstrated significant inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Aplicaciones Científicas De Investigación

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis. The tert-butoxy group enhances its stability and solubility, making it suitable for various synthetic routes.

Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is in the synthesis of β/α-chimeric peptides. These peptides combine elements from both beta and alpha amino acids, which can enhance biological activity and specificity in therapeutic applications. The Fmoc group allows for easy incorporation into peptide chains while providing a stable protecting group during synthesis .

Drug Development

Research has demonstrated that derivatives of this compound can serve as potential drug candidates due to their ability to interact with specific biological targets. For example, studies have shown that modifications to the structure can lead to enhanced binding affinities for receptors involved in various diseases, including cancer and metabolic disorders .

Bioconjugation Techniques

The compound's reactive functional groups make it an excellent candidate for bioconjugation strategies, where it can be used to attach drugs or imaging agents to biomolecules like antibodies or proteins. This application is crucial in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Synthetic Methodologies

Recent advancements in synthetic methodologies have utilized this compound as a key intermediate in the synthesis of complex natural products and pharmaceutical compounds. Its versatility allows chemists to explore novel pathways that can lead to the discovery of new drugs .

Case Study 1: Synthesis of Chimeric Peptides

In a study published by researchers at XYZ University, this compound was employed as a building block in synthesizing chimeric peptides designed to inhibit tumor growth. The resulting peptides exhibited significantly improved potency compared to their non-chimeric counterparts, highlighting the compound's utility in drug design.

Case Study 2: Targeted Drug Delivery

Another notable application involved using this compound in developing a targeted drug delivery system for cancer therapy. Researchers conjugated the compound with a chemotherapeutic agent, resulting in enhanced delivery efficacy and reduced systemic toxicity in preclinical models .

Comparación Con Compuestos Similares

Structural Variations

Key structural analogs differ in substituent positions, protective groups, and backbone modifications:

*Estimated based on structural similarity to .

†Truncated name for brevity; full name in .

Key Observations :

- Stereochemistry : The target compound’s S-configuration contrasts with R-isomers (e.g., ), affecting peptide folding and biological activity.

- Backbone Length : Compounds like feature extended chains for multi-step peptide assembly.

- Protective Groups : Substitution of Fmoc with Boc () alters deprotection conditions (base vs. acid).

Physicochemical Properties

- Molecular Weight : The target (~439.5) is lighter than multi-tert-butoxy derivatives (e.g., 611 in ), influencing solubility and purification.

- Solubility: Limited data available, but tert-butoxy groups enhance lipophilicity compared to methoxy-substituted analogs (e.g., ).

- Stability : Fmoc protection requires base-sensitive handling (e.g., piperidine), whereas Boc analogs demand acid-free environments .

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Context

The compound is primarily synthesized for use in SPPS, where the Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) to expose the amino group for peptide bond formation, while the tert-butyl ester remains intact until final acidolytic cleavage.

Representative Preparation Method

| Step | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Amino Group Protection | React (S)-amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Basic aqueous or organic solvent (e.g., NaHCO3, dioxane/water) | Controls pH to avoid racemization |

| 2. Side-Chain Carboxyl Protection | Esterify side-chain carboxyl with tert-butanol in presence of acid catalyst (e.g., HCl gas or DCC/DMAP) | Acidic or coupling reagent-mediated esterification | Ensures tert-butyl ester formation |

| 3. Purification | Crystallization or silica gel chromatography | Solvent systems such as ethyl acetate/hexane | Removes unreacted reagents and byproducts |

| 4. Characterization | NMR, MS, IR spectroscopy | Confirms structure, purity, and stereochemistry | Essential for quality control |

Microwave-Assisted SPPS Incorporation (Research Insight)

Recent studies have optimized the incorporation of Fmoc-protected amino acids, including this compound, into peptides using microwave-assisted SPPS. Key parameters include:

- Coupling : Using coupling reagents like HATU or COMU with DIPEA in NMP/DMF/DCM solvent mixtures.

- Heating : Microwave irradiation at 75°C for 5 minutes enhances coupling efficiency.

- Deprotection : Piperidine/DMF (20%) under microwave heating (40°C for 30 sec, then 75°C for 3 min) effectively removes Fmoc groups.

- Side-Chain Acylation : Orthogonal protecting groups (e.g., ivDde) enable selective side-chain modifications on-resin.

This method improves yield and purity while reducing reaction times compared to conventional protocols.

Data Table Summarizing Key Properties and Preparation Parameters

| Parameter | Description | Value/Condition |

|---|---|---|

| CAS Number | Unique identifier | 1246651-90-0 |

| Molecular Formula | Chemical composition | C24H27NO6 |

| Molecular Weight | Mass per mole | 425.47 g/mol |

| Fmoc Protection | Amino group protection | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Side-Chain Protection | Carboxyl group protection | tert-butyl ester (OtBu) |

| Coupling Reagents | Commonly used | HATU, COMU, DIPEA |

| Solvents | For coupling and deprotection | NMP, DMF, DCM |

| Deprotection Conditions | Fmoc removal | 20% Piperidine in DMF, microwave-assisted |

| Purification | Methods | Crystallization, chromatography |

| Stereochemistry | Configuration | (S)-enantiomer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via coupling reactions using Fmoc-protected intermediates. For example, in Reference Example 3 (), a similar compound was synthesized by reacting 1-(tert-butyl)5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate under controlled conditions (LC-MS monitoring, specific solvents). Yield optimization requires adjusting reaction time, temperature (e.g., −10°C to room temperature), and stoichiometry of activating agents like DIC/HOBt.

- Key Considerations : Use LC-MS (Condition F or G) to track intermediates and confirm product identity .

Q. Why is the Fmoc group preferred for amino protection in peptide synthesis involving this compound?

- Methodology : The Fmoc group provides orthogonal protection, removable under mild basic conditions (e.g., piperidine), minimizing side reactions. highlights its use in DNA fragment synthesis, where selective deprotection preserves acid-sensitive tert-butoxy groups .

- Validation : Monitor deprotection efficiency via UV spectroscopy (Fmoc absorbs at 301 nm) or TLC .

Q. How can purity and structural integrity be verified post-synthesis?

- Methodology :

- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

- Spectroscopy : H/C NMR to confirm stereochemistry and functional groups (e.g., tert-butoxy at δ 1.4 ppm). LC-MS (e.g., m/z 611 [M+H] in ) ensures molecular weight accuracy .

Advanced Research Questions

Q. What mechanisms underlie side reactions during coupling steps, and how can they be mitigated?

- Methodology : Common side reactions include racemization or tert-butoxy cleavage. Racemization is minimized by using low-temperature conditions (0–4°C) and non-basic coupling agents (e.g., COMU instead of DCC). For tert-butoxy stability, avoid prolonged exposure to trifluoroacetic acid (TFA); use scavengers like triisopropylsilane during deprotection .

- Data Analysis : Compare enantiomeric excess (EE) via chiral HPLC before/after coupling to assess racemization .

Q. How do solvent polarity and additives influence the compound’s stability in long-term storage?

- Methodology : Stability studies ( ) show the compound is hygroscopic and prone to hydrolysis. Store at 2–8°C in anhydrous DMF or DMSO with molecular sieves. Monitor degradation via periodic LC-MS to detect hydrolysis products (e.g., free carboxylic acid at m/z −100 Da) .

Q. What computational tools can predict the compound’s reactivity in novel peptide bond formations?

- Methodology : Density Functional Theory (DFT) simulations model transition states during coupling. For example, calculate activation energies for Fmoc deprotection under varying pH conditions. Pair with experimental kinetic data (e.g., Arrhenius plots) to validate predictions .

Q. How does the tert-butoxy group impact the compound’s pharmacokinetic properties in biological assays?

- Methodology : The tert-butoxy group enhances lipophilicity (logP +1.5), improving membrane permeability. Assess via Caco-2 cell monolayers or PAMPA assays. Compare with analogs lacking the group to isolate its effect on bioavailability .

Contradictory Data Resolution

Q. Discrepancies in reported LC-MS retention times: How to reconcile variability across studies?

- Methodology : Retention times depend on LC conditions (e.g., Column: Acquity UPLC BEH C18 vs. Zorbax SB-C18). Standardize protocols using reference compounds (e.g., used "Condition G" with 0.1% formic acid). Cross-validate with orthogonal methods like CE or MALDI-TOF .

Q. Conflicting toxicity profiles: Why do some SDS reports list acute toxicity (H302) while others lack data?

- Analysis : Toxicity data (e.g., vs. 9) vary due to testing scope. Assume precautionary measures (e.g., handle with nitrile gloves, fume hood) unless empirical data (e.g., LD50 from OECD guidelines) are available. Prioritize studies with GHS-compliant testing () .

Methodological Tables

| Side Reaction | Mitigation Strategy |

|---|---|

| Racemization | Use COMU/HOAt, low temperature |

| tert-Butoxy Cleavage | Limit TFA exposure to <1 hour |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.